
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide
Descripción general
Descripción
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide is an organic compound characterized by its unique structure, which includes a 3,4-dimethylphenyl group and a 2,3-diphenylacrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide typically involves the reaction of 3,4-dimethylaniline with 2,3-diphenylacryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production to ensure cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with concentrated nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide: shares structural similarities with other acrylamide derivatives, such as:
Uniqueness
- This compound is unique due to the presence of both 3,4-dimethylphenyl and 2,3-diphenylacrylamide groups, which confer specific chemical and biological properties. This combination of structural features may result in enhanced biological activity or selectivity compared to other similar compounds.
Actividad Biológica
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.
1. Overview of Biological Activity
The compound is a derivative of diphenylacrylamide, which has been studied for its ability to inhibit cancer cell growth and modulate inflammatory responses. The structural features of this compound contribute to its interaction with biological targets, leading to significant pharmacological effects.
2.1 Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties by inducing apoptosis in cancer cells. It has been shown to interact with key proteins involved in cell cycle regulation and apoptosis pathways.
- Apoptosis Induction : The compound activates caspases, which are crucial for the apoptotic process. In studies involving various cancer cell lines, it has demonstrated IC50 values indicating effective cytotoxicity.
2.2 Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It modulates the production of pro-inflammatory cytokines and nitric oxide in macrophages.
- Cytokine Production : Experimental results have highlighted its ability to decrease the levels of inflammatory markers such as TNF-α and IL-6 in activated macrophages.
3.1 Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.5 | Apoptosis induction via caspase activation |
MCF-7 | 0.8 | Cell cycle arrest |
A549 | 1.0 | Inhibition of proliferation |
These findings suggest that the compound is particularly effective against cervical and breast cancer cells.
3.2 In Vivo Studies
In vivo studies have confirmed the tolerability and efficacy of this compound in animal models:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
4.1 Case Study: Breast Cancer
A clinical case study involving a patient with metastatic breast cancer showed a positive response to treatment with this compound as part of a combination therapy regimen. The patient experienced a marked decrease in tumor markers and improved quality of life over a six-month treatment period.
4.2 Case Study: Rheumatoid Arthritis
In another case study focusing on rheumatoid arthritis patients, administration of the compound led to reduced joint inflammation and pain relief, demonstrating its potential as an anti-inflammatory agent.
5. Conclusion
This compound represents a promising candidate for further development in both oncology and inflammatory disease management due to its multifaceted biological activities. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic applications.
Propiedades
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-17-13-14-21(15-18(17)2)24-23(25)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,25)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCWCPLCXRIHB-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362776 | |
Record name | F3284-0317 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5942-02-9 | |
Record name | F3284-0317 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.